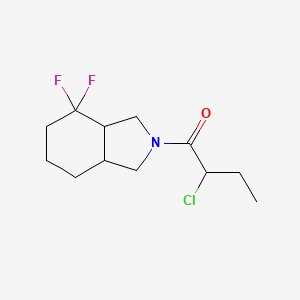

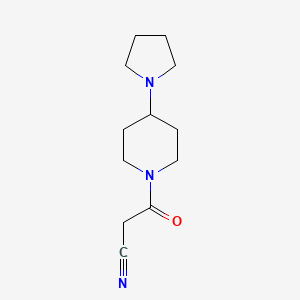

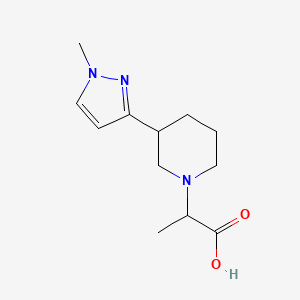

3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of indoline derivatives, which include “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, has been discussed in various studies . For instance, one method involves the reduction of corresponding indoles using sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” includes an indoline nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One study described the synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity, and molecular docking of three isatin derivatives. These derivatives exhibited activities against bacterial strains such as Eschericia coli, Proteus vulgaris, Shigella flexneri, Staphylococcus aureus, Micrococcus luteus, and the fungal strain Aspergillus niger. Molecular docking studies predicted the binding mode of the isatin compounds with the penicillin-binding protein enzyme, identifying interactions between the enzyme and the ligands under study (Bargavi et al., 2021).

Anticancer Efficacy

Another significant application involves novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones synthesized using the 'molecular hybridization approach'. These compounds were evaluated for their anticancer efficacy in vitro, particularly in ovarian cancer cell lines. Among these derivatives, one with a 6-Cl substitution in the 3-quinolinyl moiety showed selective and potent cytotoxic efficacy. The study underscores the potential of these compounds in cancer therapeutics, particularly for ovarian cancer (Karthikeyan et al., 2019).

Photochromic Properties

The photochromic properties of a spiropyran derivative, 1-chloro-3-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl)propan-2-ol (CSP), were studied in detail. The research focused on the compound's photochromism and solvatochromism in various solvents, with findings relevant for applications in anti-counterfeiting coatings on flexible materials. The study highlighted the influence of solvent polarity on the absorbance of the ring-open form of CSP and investigated its fatigue resistance, demonstrating the potential of CSP in flexible substrates for food and medicine packaging (Zhang et al., 2016).

Zukünftige Richtungen

Indole derivatives, including “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Wirkmechanismus

Target of Action

Many indole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

The interaction of indole derivatives with their targets often results in a change in the activity of the target, which can lead to various downstream effects. The specific mode of action would depend on the exact nature of the target and the way the compound interacts with it .

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, some compounds may be more stable and effective at certain pH levels or temperatures .

Eigenschaften

IUPAC Name |

3-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNTWCOFFZWFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1478781.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)

![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)